molecular formula C14H20BrFN2 B4955063 N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B4955063
M. Wt: 315.22 g/mol
InChI Key: LZTRIISSVOHXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a 3-bromo-4-fluorophenyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-bromo-4-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-bromo-4-fluorophenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable brominated and fluorinated benzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the bromine and fluorine substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated or defluorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving piperidine derivatives.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-bromo-4-fluorophenyl)methyl]-N-methylpiperidin-4-amine: Similar structure but with one less methyl group.

    N-[(3-chloro-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the specific combination of bromine and fluorine substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-14(16)13(15)9-11/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRIISSVOHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.